molecular formula C13H19NO3 B11802986 tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11802986
M. Wt: 237.29 g/mol
InChI Key: CJAFEEXNKCTQSL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a furan-2-yl substituent at the 2-position of the pyrrolidine ring. The tert-butyl carbamate group is a common protecting group in organic synthesis, enhancing solubility and stability during reactions . The furan ring, an electron-rich heterocycle, may influence reactivity in cross-coupling or photoredox-mediated transformations, similar to styryl or boronate-containing analogs .

Properties

IUPAC Name

tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-8-4-6-10(14)11-7-5-9-16-11/h5,7,9-10H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAFEEXNKCTQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A prominent method involves the Suzuki-Miyaura cross-coupling of a boronic acid-functionalized pyrrolidine with a furan halide. In a representative procedure, tert-butyl 2-bromopyrrolidine-1-carboxylate reacts with furan-2-ylboronic acid under palladium catalysis.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 58%

This method benefits from mild conditions and compatibility with the Boc group. However, the preparation of the boronic acid precursor often requires multi-step synthesis, impacting overall efficiency.

Direct Arylation via Palladium Acetate

An alternative approach employs direct C–H arylation of pyrrolidine derivatives. For instance, tert-butyl pyrrolidine-1-carboxylate undergoes lithiation at C2 using sec-butyllithium (-78°C, THF), followed by transmetallation with ZnCl₂ and coupling with 2-bromofuran using Pd(OAc)₂ and tri-tert-butylphosphine tetrafluoroborate.

Key Data

  • Yield: 27%

  • Diastereomeric Ratio (dr): >20:1

  • Stereochemistry: Retained via chiral ligand (-)-sparteine

While this method avoids pre-functionalized boronic acids, the moderate yield and low-temperature requirements limit scalability.

Organocatalytic Michael Addition

Asymmetric Vinylogous Michael Reaction

The vinylogous Michael addition of γ-substituted furans to α,β-unsaturated carbonyl compounds offers a stereoselective route. For example, tert-butyl 2-methylenepyrrolidine-1-carboxylate reacts with 5-substituted furan-2(3H)-one in the presence of a chiral organocatalyst.

Procedure Highlights

  • Catalyst: (S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine (10 mol%)

  • Solvent: Acetonitrile

  • Temperature: Room temperature, 96 h

  • Yield: 71%

  • Enantiomeric Ratio (er): 97:3

This method excels in stereocontrol but requires extended reaction times. The furan moiety is introduced via the dihydrofuran intermediate, which is subsequently oxidized to the aromatic furan using H₂O₂/K₂CO₃.

Lithiation-Electrophilic Quenching

Directed Lithiation at C2

The Boc group directs lithiation to the pyrrolidine C2 position, enabling subsequent electrophilic substitution. In a reported protocol:

  • N-Boc-pyrrolidine is treated with sec-butyllithium (-78°C, THF) to generate a lithiated intermediate.

  • The intermediate reacts with 2-furanaldehyde to form the secondary alcohol.

  • Reduction with NaBH₄ yields This compound .

Optimized Parameters

  • Lithiation Time: 3 h

  • Electrophile: 2-Furanaldehyde (1.2 equiv)

  • Yield: 65%

This method is straightforward but sensitive to moisture and temperature.

Cyclization Approaches

Paal-Knorr Pyrrolidine Synthesis

Cyclocondensation of a 1,4-diketone with a furan-containing amine precursor provides a direct route. For example, 1-(furan-2-yl)-1,4-pentanedione reacts with Boc-protected glycine under acidic conditions to form the pyrrolidine ring.

Conditions and Outcomes

  • Acid Catalyst: p-TsOH (10 mol%)

  • Solvent: Toluene, reflux

  • Yield: 44%

  • Limitations: Competitive formation of regioisomers

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityKey Advantage
Suzuki-Miyaura Coupling58ModerateHighMild conditions
Direct Arylation27HighLowNo boronic acid synthesis
Michael Addition71ExcellentModerateHigh enantioselectivity
Lithiation-Quenching65LowModerateShort reaction time
Cyclization44NoneLowDirect ring formation

The organocatalytic Michael addition offers the best balance of yield and stereoselectivity, making it ideal for asymmetric synthesis. In contrast, Suzuki coupling is preferable for large-scale production despite lower stereochemical control.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to create diverse compounds through various synthetic pathways.

Research has shown that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have indicated that it may possess efficacy against certain bacterial strains.
  • Antitumor Activity : Preliminary investigations suggest that it could inhibit the growth of cancer cells through apoptosis induction.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers.

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated substantial antibacterial activity, suggesting potential use in developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and pyrrolidine carboxylic acids. Common methods include:

StepReagentsYield (%)
FormationFuran + Pyrrolidine derivativeHigh
PurificationColumn chromatographyVaries

Mechanism of Action

The mechanism of action of tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Substituents

Compound Name Substituent at Pyrrolidine 2-Position Molecular Weight (g/mol) Key Applications/Reactivity Reference
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate Boronic ester 353.31 Suzuki-Miyaura cross-coupling
tert-Butyl (E)-2-(2-fluorostyryl)pyrrolidine-1-carboxylate 2-Fluorostyryl 314.15 Photoredox-mediated α-vinylation
tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate 2-Methylbenzyl 206.00 Intermediate in anticancer agents
tert-Butyl 2-(2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)pyrrolidine-1-carboxylate Boronate-containing aryl 389.32 Targeted therapeutics (e.g., pain)
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate Aminooxymethyl 216.28 Bioconjugation or prodrug synthesis

Key Observations :

  • Boronic Esters (e.g., ) : These derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their boron-mediated reactivity. The tert-butyl carbamate group stabilizes the pyrrolidine ring during catalysis, as seen in 49% yield for the boronic ester synthesis .
  • Styryl Derivatives (e.g., ) : Compounds like the 2-fluorostyryl analog exhibit E-configuration selectivity under photoredox conditions, leveraging Ir(ppy)₂(dtbbpy)PF₆ as a catalyst. The furan analog may similarly participate in visible-light-mediated reactions due to its conjugated π-system.
  • Benzyl Substituents (e.g., ) : 2-Methylbenzyl analogs show moderate yields (30–70%) and are intermediates in anticancer drug development. The furan group’s polarity and hydrogen-bonding capacity may alter bioavailability compared to hydrophobic benzyl groups.

Key Observations :

  • Photoredox Catalysis : Styryl and boronic ester analogs are synthesized via Ir-based photoredox systems, suggesting compatibility with furan-containing substrates .
  • Hydrogenation : Benzyl analogs often employ Pd/C hydrogenation, but furan’s sensitivity to hydrogenation may necessitate alternative strategies .
  • Challenges : The furan ring’s susceptibility to oxidation or ring-opening under acidic/basic conditions may require protective group strategies absent in other analogs.

Key Observations :

  • Safety: tert-Butyl carbamates generally exhibit low toxicity, but substituents like azides ([13]) or boronic esters ([2]) introduce specific hazards. The furan analog’s safety profile is likely comparable to non-hazardous carbamates but requires flammability assessments due to furan’s volatility.
  • Stability : The furan ring’s stability under light or heat may differ from boronate or styryl groups, necessitating stability studies .

Biological Activity

tert-Butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H19NO3
Molecular Weight : 237.29 g/mol
CAS Number : 2422876-19-3

The compound features a pyrrolidine ring attached to a furan moiety, with a tert-butyl ester group at the carboxylate position. This structural arrangement enhances its lipophilicity, influencing its solubility and biological interactions.

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The compound has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory effects : The furan ring enhances interactions with biological targets involved in inflammation pathways.
  • Anticancer activity : Preliminary studies suggest that this compound may influence cancer cell proliferation and survival.

The specific mechanisms through which the compound exerts these effects are still being elucidated, but it is believed to interact with various biochemical pathways, influencing cellular functions and signaling cascades .

In Vitro Studies

In vitro research has shown that this compound can inhibit certain enzymes linked to inflammation and cancer progression. For example, studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The compound's IC50 values in these assays indicate promising potency compared to existing anti-inflammatory agents .

Case Studies

  • Anti-inflammatory Activity : In a study assessing the anti-inflammatory properties of various pyrrolidine derivatives, this compound was found to exhibit a significant reduction in edema in carrageenan-induced models, suggesting its efficacy as an anti-inflammatory agent .
  • Anticancer Potential : Another study explored the compound's effects on various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a selective anticancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds provides insight into the unique biological activity of this compound:

Compound NameMolecular FormulaKey Biological Activity
tert-butyl 2-(furan-3-yl)pyrrolidine-1-carboxylateC13H19NO3Anti-inflammatory, anticancer
tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylateC14H26N2O2Moderate anti-inflammatory
tert-butyl 3-cyclopropyl-2-[2-(furan-3-yl)acetyl]pyrrolidine-1-carboxylateC18H25NO4Enhanced anticancer activity

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the unique position of this compound within this class of compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-(furan-2-yl)pyrrolidine-1-carboxylate?

Q. How does the furan moiety influence the compound’s reactivity in cross-coupling reactions?

The furan ring acts as a π-excessive heterocycle, enabling:

  • Electrophilic aromatic substitution : Reactivity at the α-position (C2/C5) for halogenation or nitration.
  • Transition metal catalysis : Suzuki-Miyaura coupling with aryl boronic acids, requiring Pd catalysts (e.g., Pd(PPh3)4) and optimized ligand systems to avoid pyrrolidine ring distortion .
  • Computational modeling : DFT studies predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) of the furan-pyrrolidine system .

Q. What strategies address contradictions in biological activity data across structural analogs?

Q. What are the limitations of using SHELX for crystallographic refinement of this compound?

While SHELXL is robust for small-molecule refinement:

  • Disorder modeling : The tert-butyl group’s rotational freedom complicates electron density interpretation .
  • Twinned data : Requires specialized algorithms (e.g., HKLF5 format in SHELXL) for high-Rmerge datasets .
  • Alternatives : Dual-space methods (e.g., SUPERFLIP) may outperform SHELXD for complex unit cells .

Q. How to resolve conflicting NMR assignments for diastereomeric mixtures?

  • NOESY/ROESY : Identify through-space correlations (e.g., furan-pyrrolidine proximity) to distinguish diastereomers .
  • Dynamic NMR : Variable-temperature studies detect coalescence points for rotameric equilibria .
  • Derivatization : Convert to Mosher esters for absolute configuration determination via <sup>19</sup>F NMR .

Emerging Research Directions

Q. Can this compound serve as a chiral ligand in asymmetric catalysis?

Preliminary studies suggest:

  • Lewis acid/base bifunctionality : The pyrrolidine nitrogen and furan oxygen coordinate metals (e.g., Cu, Pd) for enantioselective C–C bond formation .
  • Substituent tuning : Electron-withdrawing groups (e.g., nitro-furan) enhance catalytic activity in aldol reactions .

Q. What role does the tert-butyl group play in proteolysis-targeting chimera (PROTAC) design?

  • Hydrophobic tag : Enhances E3 ligase binding (e.g., VHL or CRBN) by mimicking natural degrons.
  • Steric shielding : Protects the carbamate linkage from esterase cleavage, improving in vivo stability .

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